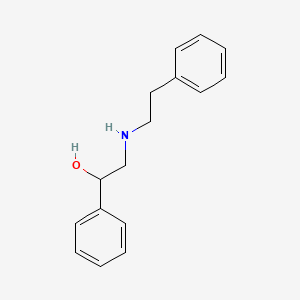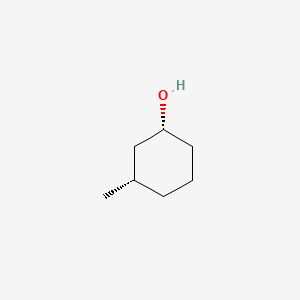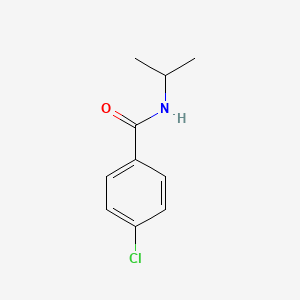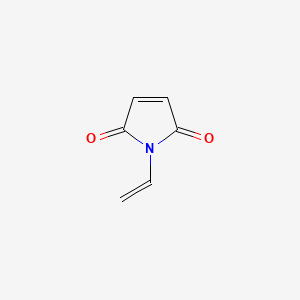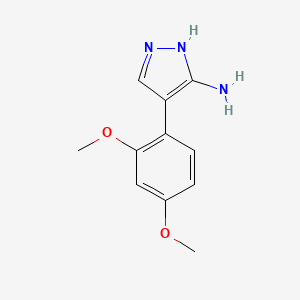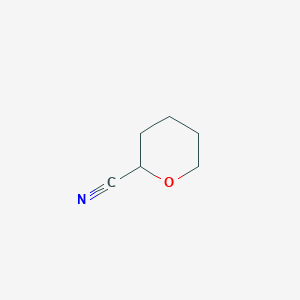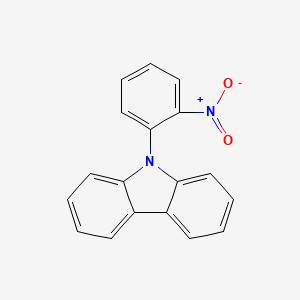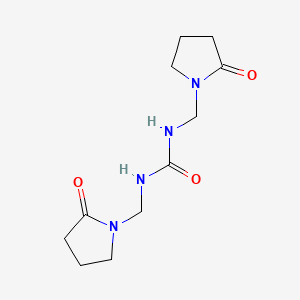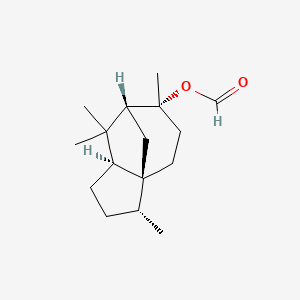![molecular formula C12H16ClN3O3 B1605553 2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol CAS No. 312269-35-5](/img/structure/B1605553.png)
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol
Descripción general
Descripción
“2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C12H16ClN3O3 . It has a molecular weight of 285.73 . This compound is also known by other names such as 1-Piperazineethanol, 4-(2-chloro-4-nitrophenyl)- .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” is 1S/C12H16ClN3O3/c13-11-9-10 (16 (18)19)1-2-12 (11)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol” include a melting point of 88-90°C, a predicted boiling point of 464.9±45.0°C, and a predicted density of 1.350±0.06 g/cm3 . The compound also has a predicted pKa value of 14.96±0.10 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has been synthesized through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The process was optimized considering factors like raw material ratio, reaction time, and temperature, achieving an 88.5% yield. This synthesis underscores the compound's chemical versatility and potential for further functional modifications (Wang Jin-peng, 2013).
Catalytic and Biochemical Interactions
The compound exhibits notable interactions in biochemical contexts, particularly in catalytic processes and enzyme-mediated reactions. For instance, the cooperative electrocatalytic oxidation of alcohols, involving copper and nitroxyl co-catalyst systems, showcases the potential of integrating such compounds in energy conversion and fine-chemical synthesis. This approach leverages the low-potential, proton-coupled redox processes, demonstrating the compound's applicability in efficient, two-electron electrochemical operations (A. Badalyan & S. Stahl, 2016).
Molecular Engineering and Structural Analysis
The compound's utility extends to molecular engineering, where it serves as a building block in the synthesis of complex molecular structures. Studies on the hydrogen-bond association in organic crystals, particularly involving piperazine-2,5-diones, have shed light on the compound's role in forming polymorphic crystalline forms. This has implications for understanding molecular aggregation in solution and designing molecules with specific interaction patterns (Robin A Weatherhead-Kloster et al., 2005).
Antimicrobial and Antifungal Properties
The compound and its derivatives have been explored for antimicrobial and antifungal applications. Synthesized derivatives have shown significant inhibitory activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. This aspect is particularly important in addressing the growing concern of antibiotic resistance (N. Patel et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c13-11-9-10(16(18)19)1-2-12(11)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGHWZVDGBXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336711 | |
| Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
CAS RN |
312269-35-5 | |
| Record name | 2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




